E2 recruiter EN67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EN67 is a synthetic organic compound known for its role as a molecular glue-type protein degrader. It is a derivative of EN450 and forms a covalent bond with the allosteric cysteine-C111 residue on E2 ubiquitin-conjugating enzymes, specifically the UBE2D family . This compound is cell-permeable and thiol-reactive, making it a valuable tool in biochemical research .
Preparation Methods
EN67 is synthesized through a series of chemical reactions involving the introduction of functional groups to a core structure. The synthetic route typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction.
Introduction of the Fluoro and Methoxy Groups: Fluoro and methoxy groups are introduced to the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the Propenamide Group: The final step involves the formation of the propenamide group through an amide coupling reaction
Chemical Reactions Analysis
EN67 undergoes several types of chemical reactions, including:
Substitution Reactions: EN67 can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction Reactions:
Thiol-Reactive Reactions: EN67 preferentially and covalently binds to thiol groups, particularly the allosteric cysteine-C111 residue on UBE2D enzymes
Common reagents used in these reactions include electrophiles, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EN67 has a wide range of scientific research applications, including:
Mechanism of Action
EN67 exerts its effects by covalently binding to the allosteric cysteine-C111 residue on UBE2D enzymes. This binding does not affect the enzymatic activity of UBE2D but selectively modifies the enzyme, allowing for the study of its function . The compound can be conjugated to inhibitors such as (+)-JQ1 to generate PROTACs, which promote the degradation of target proteins in a UBE2D-dependent manner .
Comparison with Similar Compounds
EN67 is unique in its ability to selectively bind to the allosteric cysteine-C111 residue on UBE2D enzymes without affecting their enzymatic activity. Similar compounds include:
EN450: The precursor to EN67, which also forms covalent bonds with UBE2D enzymes.
PROTACs: A class of compounds that recruit E3 ubiquitin ligase components to promote protein degradation.
EN67 stands out due to its selective binding properties and its use in the development of PROTACs targeting specific proteins.
Properties
Molecular Formula |
C14H15FN2O3 |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
N-[[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H15FN2O3/c1-3-14(18)16-8-10-7-12(17-20-10)9-4-5-13(19-2)11(15)6-9/h3-6,10H,1,7-8H2,2H3,(H,16,18) |
InChI Key |
YHMCRSNQSHQSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)CNC(=O)C=C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.